1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a piperidinyl group via a carbonyl bridge, with a trifluoroethyl-substituted imidazolidine-2,4-dione moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated heterocycles.
Properties
IUPAC Name |
1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3S/c1-8-11(26-19-18-8)12(24)20-4-2-9(3-5-20)21-6-10(23)22(13(21)25)7-14(15,16)17/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBBJYATGAOHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Piperidine Ring Formation: The piperidine ring is often introduced through a cyclization reaction involving suitable precursors.
Imidazolidine-2,4-dione Core Formation: The imidazolidine-2,4-dione core can be synthesized by reacting appropriate amines with carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and imidazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and imidazolidine rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Pyrimidine Derivatives ()
Compounds such as 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (3) and 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) share a thiazole-pyrimidine scaffold but differ in substituents. Key distinctions include:
- Functional Groups : Compound 3 has a hydroxyphenyl group, while 6 includes a morpholine-carbonyl moiety, enhancing solubility and hydrogen-bonding capacity compared to the thiadiazole-piperidine in the target compound.
- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step coupling of thiadiazole and piperidine precursors, whereas analogs in are synthesized via guanidine-mediated cyclization (yields ~18% for compound 3).
- Physical Properties : Compound 3 has a melting point of 242–243°C, suggesting higher thermal stability than the target compound, which may exhibit lower stability due to the imidazolidine-dione ring’s strain.
Benzimidazole-Imidazole Derivatives ()
Examples like 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester () and {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine () feature fluorinated benzimidazole-imidazole hybrids. Comparisons include:
- Fluorination Impact : Both the target compound and these analogs use trifluoromethyl groups to modulate lipophilicity and metabolic stability. However, the target’s trifluoroethyl group may offer greater conformational flexibility than rigid aromatic trifluoromethyl substituents.
- Synthetic Routes : The analogs are synthesized via isothiocyanate coupling and cyclization (e.g., using 4-trifluoromethylphenyl isothiocyanate), whereas the target compound likely relies on piperidine-thiadiazole conjugation.
- Molecular Weight : The ethyl ester derivative in has a molecular weight of 609.5 Da (LC/MS), significantly higher than the target compound’s estimated ~450–500 Da, suggesting differences in bioavailability.
Thiosemicarbazide-Indolinone Derivatives ()
1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]-thiosemicarbazide () contains a thiosemicarbazide group linked to an indolinone core. Contrasts with the target compound include:
- Reactivity : The thiosemicarbazide moiety in enables metal chelation, unlike the imidazolidine-dione in the target compound, which is more likely to participate in hydrogen bonding.
- Biological Targets : ’s compound is part of a series studied for antitumor or antimicrobial activity, while the target’s thiadiazole-imidazolidine scaffold may target proteases or kinases.
Research Implications
The target compound’s unique combination of a 1,2,3-thiadiazole, piperidine, and imidazolidine-dione distinguishes it from thiazole-pyrimidines (), benzimidazole-imidazoles (), and thiosemicarbazides (). Its trifluoroethyl group may balance lipophilicity and metabolic stability more effectively than bulkier fluorinated aromatic groups. Further studies should explore its synthetic optimization (e.g., improving yields akin to ) and biological screening against targets relevant to its structural analogs.
Biological Activity
The compound 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione , also referred to as N-{[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide , is a complex organic molecule with significant potential in pharmacology. Its unique structural features include a piperidine ring, a thiadiazole moiety, and an imidazolidine core, which contribute to its biological activities.
- Molecular Formula : C14H18N4O3S3
- Molecular Weight : 386.5 g/mol
- Structural Features : The compound contains a thiadiazole core that is known for various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key bacterial enzymes, disrupting their metabolic pathways and leading to cell death.
- Cell Wall Synthesis Interference : Similar compounds have been shown to interfere with the synthesis of bacterial cell walls, enhancing their antimicrobial effects.
- Biochemical Pathway Disruption : The compound potentially disrupts multiple biochemical pathways involved in cellular growth and division.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate:
- Antibacterial Effects : Effective against various strains of bacteria including E. coli and B. mycoides .
- Antifungal Activity : Notable efficacy against fungal pathogens such as Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cytotoxicity : Similar thiadiazole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Mechanism Insights : The mode of action likely involves the induction of apoptosis in cancer cells through the disruption of critical signaling pathways .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to the target compound exhibited superior antimicrobial activity compared to standard antibiotics .
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Thiadiazole Derivative A | E. coli | High |
| Thiadiazole Derivative B | C. albicans | Moderate |
| Thiadiazole Derivative C | B. mycoides | High |
Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of related compounds revealed promising results against human cancer cell lines. For example:
- Compound A showed an IC50 value of 6.2 μM against HCT-116 cells.
- Compound B exhibited an IC50 value of 43.4 μM against T47D breast cancer cells .
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 43.4 |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (80–100°C) for amide coupling to enhance reaction efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve solubility .
- Yield Improvement : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >75% purity .
Basic Question: How can the compound’s structure be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl group (δ ~3.8–4.2 ppm for –CF₃CH₂–) and thiadiazole protons (δ ~7.0–7.5 ppm) .
- 19F NMR : Verify trifluoroethyl substitution (δ ~−65 to −70 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., m/z 463.12 [M+H]⁺) .
Basic Question: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10 µM concentration) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .
Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Methodological Answer:
- Analog Synthesis : Modify specific moieties:
- Replace the thiadiazole with a pyrazole or triazole ring to assess impact on target binding .
- Substitute the trifluoroethyl group with –CH₂CF₃ or –CH₂CH₃ to evaluate hydrophobic interactions .
- Biological Testing : Screen analogs against the same assays to correlate structural changes with activity .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like PDE5 or EGFR .
Q. Example SAR Finding :
| Analog Modification | Biological Activity (IC₅₀) | Key Inference |
|---|---|---|
| Thiadiazole → Pyrazole | IC₅₀: 12 µM → 45 µM | Thiadiazole critical for potency |
| –CF₃ → –CH₃ | IC₅₀: 12 µM → 25 µM | Trifluoroethyl enhances lipophilicity |
Advanced Question: How can computational methods resolve contradictions in experimental bioactivity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify stable binding conformations .
- Compare binding free energies (MM-PBSA) across analogs to explain potency variations .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) missing in inactive analogs .
- Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. enzyme inhibition) using siRNA knockdown or gene expression profiling .
Advanced Question: What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies :
- Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The imidazolidine-dione ring is prone to hydrolysis at pH >8 .
- Light/Temperature Stability : Store lyophilized samples at −80°C in amber vials to prevent photodegradation of the thiadiazole moiety .
- Prodrug Design : Mask labile groups (e.g., esterify the carbonyl group) to enhance metabolic stability .
Advanced Question: How can researchers address discrepancies in enzymatic vs. cellular activity data?
Methodological Answer:
- Membrane Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low permeability may explain reduced cellular activity despite strong enzyme inhibition .
- Metabolite Identification : Perform LC-MS/MS to detect intracellular metabolites (e.g., oxidative byproducts) that deactivate the compound .
- Target Engagement Studies : Utilize CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
